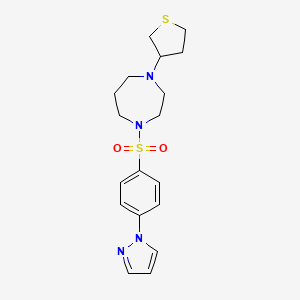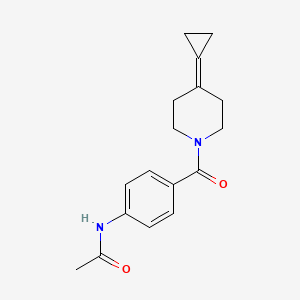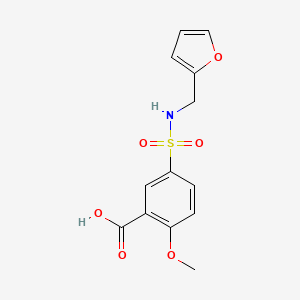
(2-Methoxypyridin-3-yl)(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Methoxypyridin-3-yl)(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C17H15N5O3 and its molecular weight is 337.339. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Protonation Sites and Hydrogen Bonding Patterns
One study focuses on the synthesis and structural characterization of compounds closely related to the chemical of interest, highlighting the differences in protonation sites and intermolecular hydrogen bonding patterns. These structural insights are critical for understanding the chemical's reactivity and potential applications in materials science or as precursors for further chemical transformations (Böck et al., 2021).
EGFR Kinase Inhibition for Cancer Therapy
Another area of research includes the compound's role in the synthesis of pyrido[2,3‐d]pyrimidin-7(8H)‐ones with significant EGFR kinase inhibition activity. This activity is crucial for developing cancer therapeutics, as EGFR is a common target in various cancer treatments (Boros et al., 2004).
Precursors for Highly Substituted Azabicyclo[3.2.1]octanes
Research into 3-hydroxy-4-pyrones as precursors to 4-methoxy-3-oxidopyridinium ylides demonstrates the compound's potential in synthesizing highly functionalized azabicyclo[3.2.1]octanes. These structures are of interest for their potential in creating natural and non-natural tropane alkaloids, which have applications in medicinal chemistry (Rumbo et al., 1996).
Structural Features and Theoretical Studies
The compound's structural features, including experimental and theoretical (HF and DFT) studies, have been analyzed to understand its molecular structure better. Such analyses are fundamental for applications in computational chemistry and drug design, providing insights into the compound's electronic properties and reactivity (Gumus et al., 2018).
Metabolism of Strained Rings in Drug Development
A detailed study on the metabolism of strained rings, specifically focusing on a glutathione S-transferase-catalyzed reaction without prior bioactivation, provides insights into the metabolic pathways of complex molecules. This research is vital for the development of safer and more effective pharmaceuticals by understanding how drugs are metabolized in the body (Li et al., 2019).
Synthesis of Novel Derivatives for Antimicrobial Activity
The synthesis and antimicrobial activity of some derivatives illustrate the compound's utility in developing new antimicrobial agents. By understanding the structure-activity relationship, researchers can design compounds with enhanced efficacy against various pathogens (Kumar et al., 2012).
特性
IUPAC Name |
(2-methoxypyridin-3-yl)-[3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O3/c1-24-16-12(5-4-8-19-16)17(23)22-9-11(10-22)15-20-14(21-25-15)13-6-2-3-7-18-13/h2-8,11H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UULGHOFJTVVABT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)N2CC(C2)C3=NC(=NO3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

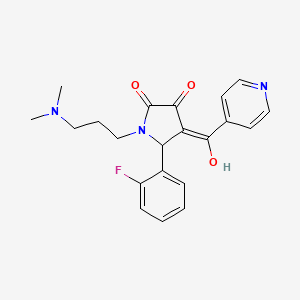
![Potassium;2,2-difluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B2441943.png)
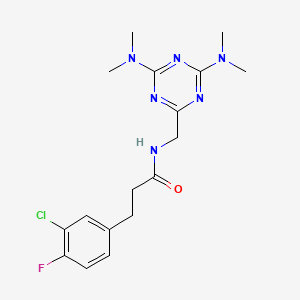
![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2441945.png)
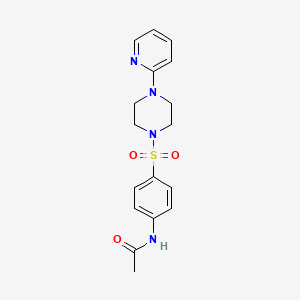
![benzyl 2-[(1E)-3-(2,6-dimethylmorpholin-4-yl)prop-1-en-1-yl]pyrrolidine-1-carboxylate](/img/structure/B2441948.png)
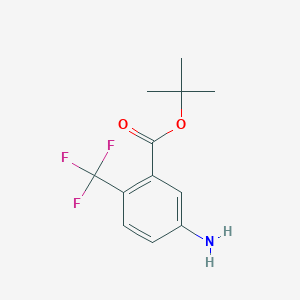
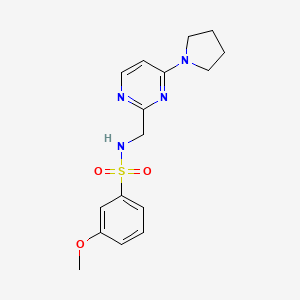
![2-morpholin-4-yl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/no-structure.png)
![6-ethyl-5-((2-methoxyphenethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2441955.png)
